molecular formula C9H9N5O3 B015622 N2,9-Diacetylguanine CAS No. 3056-33-5

N2,9-Diacetylguanine

Cat. No. B015622
CAS RN: 3056-33-5
M. Wt: 235.2 g/mol
InChI Key: GILZZWCROUGLIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Under microwave irradiation, N2,9-Diacetylguanine was synthesized from guanine and acetic anhydride using p-toluenesulfonic acid (p-TsOH) as a catalyst with a yield of 91.5%. The optimal conditions were obtained as follows: n (acetic anhydride)/n (guanine)/n (p-TsOH) = 15/1/0.1, the microwave power 500 W, and reaction time 10 min .


Molecular Structure Analysis

This compound contains a total of 27 bonds; 18 non-H bonds, 9 multiple bonds, 1 rotatable bond, 4 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aliphatic), 1 guanidine derivative, 1 secondary amine (aromatic), and 1 Imidazole .


Chemical Reactions Analysis

The chemical reactions of this compound are primarily associated with its synthesis. The compound is synthesized from guanine and acetic anhydride under microwave irradiation, using p-toluenesulfonic acid as a catalyst .


Physical And Chemical Properties Analysis

This compound has the molecular formula C9H9N5O3. It is an off-white solid .

Advantages and Limitations for Lab Experiments

N2,9-Diacetylguanine has a number of advantages for use in lab experiments. It is a relatively inexpensive compound, and its high purity makes it suitable for use in a wide range of experiments. Additionally, its ability to bind to guanine-binding proteins makes it a useful tool in the study of the biochemistry of various diseases. However, this compound is not without its limitations. It is not a very stable compound, and its ability to bind to guanine-binding proteins can be affected by environmental factors such as pH and temperature.

Future Directions

There are a number of potential future directions for the use of N2,9-Diacetylguanine in research. It could be used to study the effects of drugs on gene expression, as well as to develop new drugs. It could also be used to study the structure and function of proteins, and to develop new treatments for diseases. Additionally, this compound could be used to study the biochemistry of various diseases, and to develop new diagnostic tools. Finally, this compound could be used to study the effects of environmental factors on the activity of enzymes, and to develop new methods of enzyme inhibition.

Scientific Research Applications

N2,9-Diacetylguanine has been used in a variety of scientific research applications, including enzyme inhibition studies, DNA-protein binding studies, and gene expression studies. It has also been used in the development of new drugs and in the study of the biochemistry of various diseases. This compound is also a useful tool in the study of the structure and function of proteins, as it is able to bind to a wide range of proteins.

Safety and Hazards

N2,9-Diacetylguanine may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, wash with plenty of water. If skin or eye irritation persists, get medical advice/attention .

properties

IUPAC Name

N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O3/c1-4(15)11-9-12-7-6(8(17)13-9)10-3-14(7)5(2)16/h3H,1-2H3,(H2,11,12,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILZZWCROUGLIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184648
Record name N2,9-Diacetylguanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3056-33-5
Record name 2,9-Diacetylguanine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N2,9-Diacetylguanine
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Record name N2,9-Diacetylguanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(9-acetyl-6,9-dihydro-6-oxo-1H-purin-2-yl)acetamide
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Record name 2,9-DIACETYLGUANINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary challenge in utilizing guanine for nucleoside synthesis, and how does N2,9-Diacetylguanine address this?

A1: Guanine presents a challenge in nucleoside synthesis due to its susceptibility to non-selective alkylation, potentially occurring at N-7, N-9, or both, leading to a mixture of products []. This lack of regioselectivity necessitates complex purification procedures, impacting yield and efficiency. This compound effectively circumvents this issue by protecting the N-2 and N-9 positions with acetyl groups. This protection strategy enables highly selective alkylation at the desired N-9 position, simplifying the synthesis and improving the yield of desired nucleoside analogues [].

Q2: How does the solvent used in reactions involving this compound influence the product outcome?

A2: The choice of solvent plays a crucial role in dictating the regioselectivity of this compound alkylation. Research has shown that reactions conducted in the absence of an acid catalyst predominantly yield the desired N-9 alkylated product []. Conversely, employing an acid catalyst during the coupling reaction tends to favor the formation of N-7 isomers []. Therefore, careful solvent selection is critical for directing the reaction towards the desired N-9 substituted guanine derivative.

Q3: Can you elaborate on a specific example where this compound has been successfully utilized in the synthesis of a clinically relevant antiviral drug?

A3: A prominent example of this compound's utility is its application in synthesizing the antiviral drug ganciclovir [, ]. The synthesis involves a multi-step process where this compound is reacted with a specifically prepared side chain, 2,3-diacetoxy-1-acetoxymethoxypropane, in the presence of a catalyst like p-toluenesulfonic acid monohydrate []. Subsequent hydrolysis of the resulting intermediate yields ganciclovir []. This synthetic route highlights the importance of this compound as a key building block in producing this crucial antiviral medication.

Q4: Beyond its role in ganciclovir synthesis, are there other instances where this compound acts as a precursor for modified guanosine derivatives?

A4: Yes, this compound serves as a versatile precursor for synthesizing various modified guanosine derivatives, particularly 9-substituted guanine compounds. One such example involves its reaction with glycosyl acetates, facilitated by trimethylsilyl triflate catalysis, to yield the desired 9-substituted guanine derivatives in high yields []. This method effectively avoids the formation of unwanted 7-isomers, showcasing the compound's versatility and utility in synthesizing a range of modified nucleosides.

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